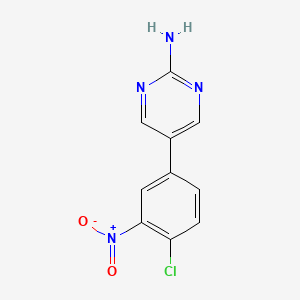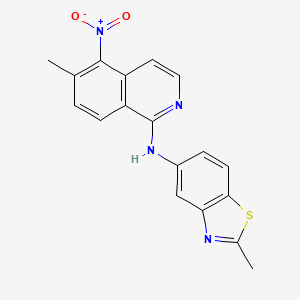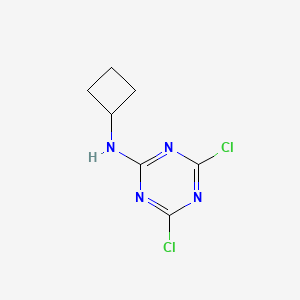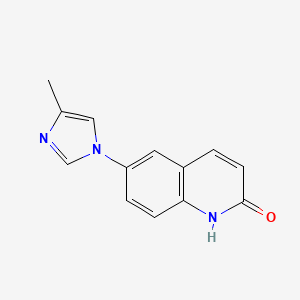
6-(4-methylimidazol-1-yl)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methylimidazol-1-yl)-1H-quinolin-2-one is a heterocyclic compound that features both imidazole and quinoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinoline ring is a fused ring system consisting of a benzene ring and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with glyoxal and ammonia, leading to the formation of the quinoline ring. The imidazole ring can be introduced through a subsequent reaction with 4-methylimidazole .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient cyclization and functionalization of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-methylimidazol-1-yl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or quinoline rings .
Wissenschaftliche Forschungsanwendungen
6-(4-methylimidazol-1-yl)-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of the quinoline ring.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Contains an imidazole ring but differs in the substitution pattern and the presence of a benzimidazole ring.
Uniqueness
6-(4-methylimidazol-1-yl)-1H-quinolin-2-one is unique due to its combination of imidazole and quinoline rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H11N3O |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
6-(4-methylimidazol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H11N3O/c1-9-7-16(8-14-9)11-3-4-12-10(6-11)2-5-13(17)15-12/h2-8H,1H3,(H,15,17) |
InChI-Schlüssel |
YVTSPMRYKMZZCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=CC3=C(C=C2)NC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
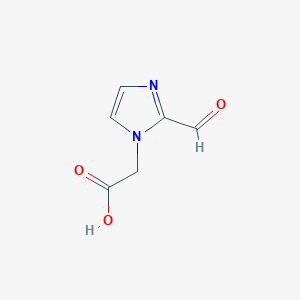
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)

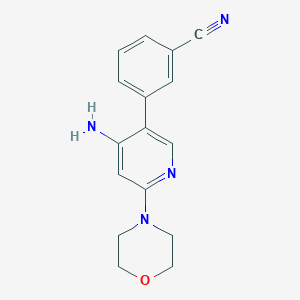
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
